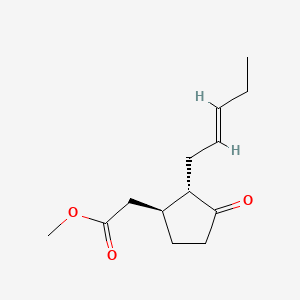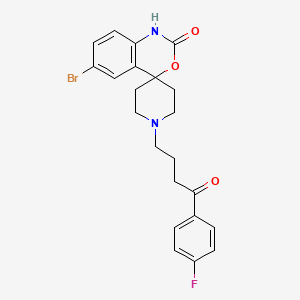
4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by a triazole ring fused with a triazine ring, which is further substituted with a phenol group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole-5-thiol with 2-chloro-4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated phenol derivatives.
科学的研究の応用
4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
作用機序
The mechanism of action of 4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as carbonic anhydrase or cholinesterase, leading to therapeutic effects . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins is crucial for its biological activity.
類似化合物との比較
Similar Compounds
- 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine
- 1,2,4-Triazolo(4,3-a)quinoxaline
- Tris(1,2,4)triazolo(1,3,5)triazine
Uniqueness
4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol is unique due to its specific substitution pattern and the presence of a phenol group, which imparts distinct chemical reactivity and biological activity compared to other triazolotriazine derivatives .
特性
CAS番号 |
86870-03-3 |
|---|---|
分子式 |
C11H9N5O |
分子量 |
227.22 g/mol |
IUPAC名 |
4-(3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)phenol |
InChI |
InChI=1S/C11H9N5O/c1-7-14-15-11-13-10(6-12-16(7)11)8-2-4-9(17)5-3-8/h2-6,17H,1H3 |
InChIキー |
RVBAUYQQABCZNO-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1N=CC(=N2)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


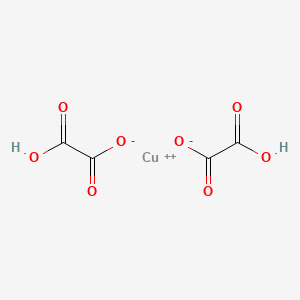


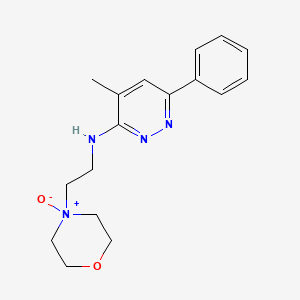
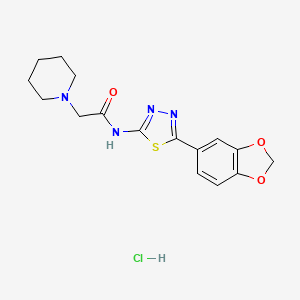
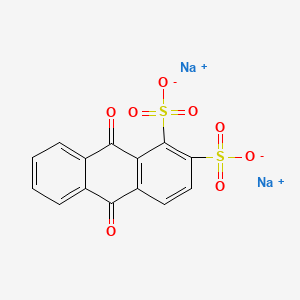
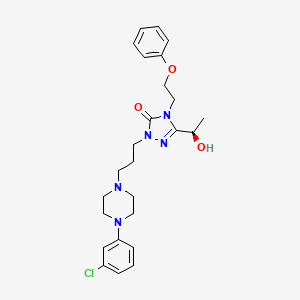
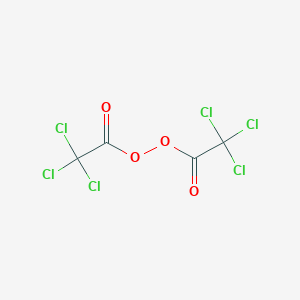
![N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]](/img/structure/B12751717.png)
